REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].O[N:7]1[C:12]([OH:13])=[CH:11][CH:10]=[CH:9][NH:8]1.[OH-:14].[K+]>O>[CH3:1][S:2]([O:4][C:9]1[CH:10]=[CH:11][C:12](=[O:13])[NH:7][N:8]=1)(=[O:14])=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
102.9 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
1,6-dihydroxypyridazine
|
Quantity
|
100.8 g
|
Type
|
reactant
|
Smiles
|
ON1NC=CC=C1O
|
Name
|
|
Quantity
|
50.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for a further hour at 20° C.
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
After recrystallization from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OC1=NNC(C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |